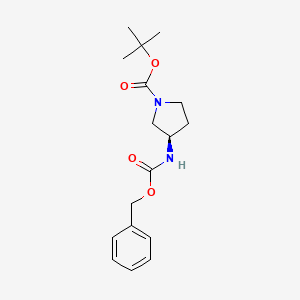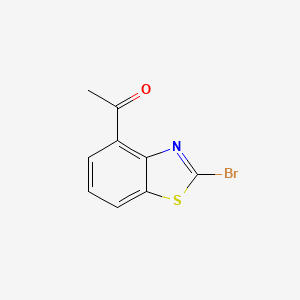
4-Azidosulfonyl-benzoic acid pentafluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidosulfonyl-benzoic acid pentafluorophenyl ester is a versatile chemical compound widely used in organic synthesis and bioconjugation. It is known for its reactivity due to the presence of both azido and pentafluorophenyl ester groups, making it a valuable reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azidosulfonyl-benzoic acid pentafluorophenyl ester typically involves the following steps:
Preparation of 4-azidosulfonyl-benzoic acid: This can be achieved by sulfonation of benzoic acid followed by azidation. The sulfonation is usually carried out using chlorosulfonic acid, and the azidation is performed using sodium azide.
Formation of the pentafluorophenyl ester: The 4-azidosulfonyl-benzoic acid is then reacted with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk sulfonation and azidation: Using large reactors to handle the exothermic nature of these reactions.
Efficient esterification: Utilizing continuous flow reactors to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of amines or other derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry, especially in the presence of alkynes, forming triazoles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-azidosulfonyl-benzoic acid and pentafluorophenol.
Common Reagents and Conditions:
Nucleophiles: Such as primary amines, are commonly used in substitution reactions.
Copper Catalysts: Often used in click chemistry to facilitate the azide-alkyne cycloaddition.
Acids/Bases: Employed in the hydrolysis of the ester group.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from nucleophilic substitution.
4-Azidosulfonyl-benzoic acid: Produced from ester hydrolysis.
Scientific Research Applications
4-Azidosulfonyl-benzoic acid pentafluorophenyl ester has numerous applications in scientific research:
Bioconjugation: Used to attach biomolecules to surfaces or other molecules via the azido group.
Drug Development: Employed in the synthesis of drug candidates through click chemistry.
Material Science: Utilized in the modification of polymers and other materials to introduce functional groups.
Proteomics: Applied in the labeling and identification of proteins.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its azido and ester groups:
Azido Group: Participates in click chemistry and nucleophilic substitution, forming stable triazoles or amines.
Ester Group: Undergoes hydrolysis to release the active 4-azidosulfonyl-benzoic acid, which can further react with other molecules.
Molecular Targets and Pathways:
Proteins and Nucleic Acids: The compound can be used to modify these biomolecules, affecting their function and interactions.
Cellular Pathways: In drug development, it can target specific cellular pathways by modifying key proteins or enzymes.
Comparison with Similar Compounds
4-Nitrophenyl Esters: Similar in reactivity but differ in the leaving group, which affects the reaction conditions and products.
Pentafluorobenzyl Esters: Another variant with different reactivity and stability profiles.
Uniqueness: 4-Azidosulfonyl-benzoic acid pentafluorophenyl ester is unique due to the combination of the azido group and the pentafluorophenyl ester, providing a balance of reactivity and stability that is advantageous in various applications.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for innovative solutions in chemistry, biology, and industry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-azidosulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F5N3O4S/c14-7-8(15)10(17)12(11(18)9(7)16)25-13(22)5-1-3-6(4-2-5)26(23,24)21-20-19/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZHNRDAKTESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B8027826.png)







![2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8027884.png)

![(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B8027898.png)


